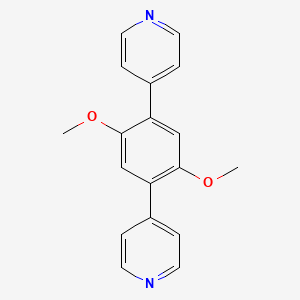
1,4-二甲氧基-2,5-二(4-吡啶基)苯
描述
1,4-Dimethoxy-2,5-di(4-pyridyl)benzene is a chemical compound with the molecular formula C18H16N2O2 . It has two end 4-pyridine units joined by a benzene ring at 1,4-positions .
Synthesis Analysis
The synthesis of 1,4-Dimethoxy-2,5-di(4-pyridyl)benzene involves complex chemical reactions. For instance, a one-dimensional chain-type dicopper (II) coordination polymer with 1,4-di(4-pyridyl)benzene (dpybz), [Cu2(O2C-tBu)4(dpybz)] (1), is synthesized and characterized by single crystal X-ray diffraction, infrared spectroscopy, and CHN elemental analysis .Molecular Structure Analysis
The molecular structure of 1,4-Dimethoxy-2,5-di(4-pyridyl)benzene can be analyzed using various techniques such as single crystal X-ray diffraction . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1,4-Dimethoxy-2,5-di(4-pyridyl)benzene are complex and involve various stages. For example, the electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dimethoxy-2,5-di(4-pyridyl)benzene can be analyzed using various techniques. For instance, its boiling point is predicted to be 409.6±40.0 °C, and its density is predicted to be 1.148±0.06 g/cm3 .科学研究应用
有机金属化学中的金属化行为
1,3-二(2-吡啶基)苯,一种相关的化合物,展示了与 Pd(II) 和 Pt(II) 的独特反应性,突出了 1,4-二甲氧基-2,5-二(4-吡啶基)苯衍生物在合成复杂有机金属结构中的潜力。这种行为强调了此类化合物在创建金属-配体结构方面的多功能性,可能适用于 1,4-二甲氧基-2,5-二(4-吡啶基)苯 (Cárdenas, Echavarren, & Arellano, 1999)。
共轭聚合物中的发光调谐
1,4-二甲氧基-2,5-二(4-吡啶基)苯因其影响杂原子共轭聚合物的结构和光谱性质的能力而被探索。吡啶环的质子化,伴随着分子内氢键,引起聚合物的吸收和发射光谱的显著变化,提供了一种调谐其发光性质的方法 (Monkman 等,2002)。
超分子化学和金属有机骨架
E,E-2,5-二甲氧基-1,4-双[2-(4-乙基羧酸酯苯乙烯基)]苯通过 Heck 反应的新型合成证明了该化合物作为苯乙烯基系统开发中的前体的潜力。这些系统对于构建金属有机骨架 (MOF) 和探索超分子化学应用至关重要,展示了该化合物在创建先进材料中的效用 (Alzate, Hinestroza, & Sierra, 2013)。
用于导电聚合物的电聚合
1,4-二甲氧基-2,5-二(4-吡啶基)苯的衍生物已被用于通过电聚合合成导电聚合物,展示了低氧化电位并形成在导电形式下稳定的聚合物。这项研究指出了此类化合物在电子应用中的潜力,特别是在开发低成本、高性能导电聚合物方面 (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996)。
配位化学的结构多样性
1,2-二甲氧基-4,5-双(2-吡啶基乙炔基)苯,一种结构相似的化合物,表现出与金属中心的多样配位几何,导致分子环闭合、二聚和聚合物形成。这种多功能性突出了 1,4-二甲氧基-2,5-二(4-吡啶基)苯通过配位化学生成广泛结构的潜力,这可以用于催化、分子识别或作为纳米材料的构建块 (Fiscus, Shotwell, Layland, Smith, Loye, & Bunz, 2001)。
作用机制
Target of Action
It’s known that this compound can be used as monomers to synthesize metal-organic frameworks (mofs) materials .
Mode of Action
It’s known that this compound can form complexes with other substances , which suggests that it may interact with its targets through complex formation.
Biochemical Pathways
Given its use in the synthesis of mofs, it may be involved in the formation of these complex structures .
Result of Action
It’s known that this compound can form a 3d twofold interpenetrating framework , which suggests that it may have structural effects at the molecular level.
Action Environment
It’s known that this compound is stable under normal room temperature conditions .
安全和危害
未来方向
The future directions of research on 1,4-Dimethoxy-2,5-di(4-pyridyl)benzene could involve exploring its potential applications in various fields. For instance, it has been used in the preparation of a highly porous metal–organic framework . Another study demonstrated the controllable formation of high and low conductance states by simply tuning the velocity of electrode displacement in the pushing process .
属性
IUPAC Name |
4-(2,5-dimethoxy-4-pyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-11-16(14-5-9-20-10-6-14)18(22-2)12-15(17)13-3-7-19-8-4-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLTVIGJZBWUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=NC=C2)OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline](/img/structure/B3177183.png)

![(11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3177192.png)
![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene](/img/structure/B3177200.png)
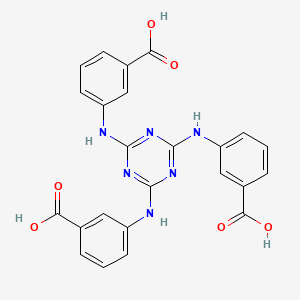
![5'-(4-Carboxy-3-hydroxyphenyl)-3,3''-dihydroxy-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177237.png)
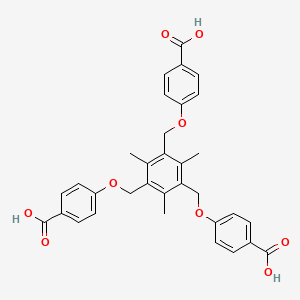
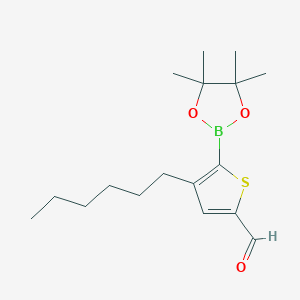
![3-(3,5-Dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B3177245.png)
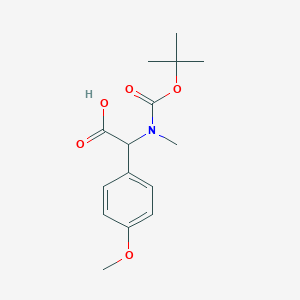

![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)
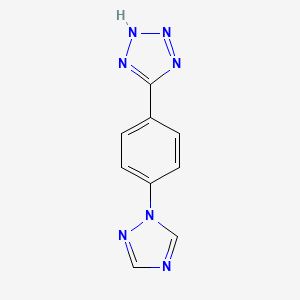
![4,6-Dichloropyrazolo[1,5-A]pyridine](/img/structure/B3177283.png)